3'-Chloro-4'-methoxybiphenyl-3-carboxylic acid
Overview
Description
3'-Chloro-4'-methoxybiphenyl-3-carboxylic acid is a useful research compound. Its molecular formula is C14H11ClO3 and its molecular weight is 262.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biological and Pharmacological Effects
Carboxylic acids, including variants like chlorogenic acids (CGAs), are recognized for their diverse biological and pharmacological effects. Phenolic acids, a category to which CGAs belong, are known for their antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension properties, and more. These acids play significant roles in lipid and glucose metabolism regulation, potentially offering therapeutic benefits for conditions such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. Their hepatoprotective effects are particularly noted for safeguarding against chemical or lipopolysaccharide-induced injuries, and they are also recognized for their hypocholesterolemic influence stemming from altered nutrient metabolism, including amino acids, glucose, and fatty acids (Naveed et al., 2018).
Application in Food Industry and Medicine
Chlorogenic acids are not only pivotal in health but also have significant roles as food additives. Their antimicrobial properties against a wide range of organisms make them valuable in preserving food products. Moreover, their antioxidant activity, especially against lipid oxidation, alongside their protective properties against degradation of other bioactive compounds in food, and prebiotic activity, designate them as excellent candidates for dietary supplements and functional foods. This dual role underscores their potential as natural safeguards in food additives, potentially replacing synthetic antibiotics and thereby reducing medicinal costs (Jesús Santana-Gálvez et al., 2017).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids are attractive biorenewable chemicals due to their flexibility and usage as precursors for a variety of industrial chemicals. They are fermentatively produced using engineered microbes but can become inhibitory at concentrations below the desired yield and titer. Understanding the mechanisms of biocatalyst inhibition by these acids can aid in engineering robust strains for improved industrial performance. Key effects include damage to the cell membrane, a decrease of microbial internal pH, and impact on metabolic processes, indicating the need for further exploration of metabolic engineering strategies to enhance robustness (Jarboe et al., 2013).
Properties
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-13-6-5-10(8-12(13)15)9-3-2-4-11(7-9)14(16)17/h2-8H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNGOBJTDWDOJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680732 | |
Record name | 3'-Chloro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181237-76-2 | |
Record name | 3'-Chloro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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